1,3-Diphthalimido-propane

Catalog No.
S12407975
CAS No.
10513-96-9
M.F
C19H14N2O4
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphthalimido-propane

CAS Number

10513-96-9

Product Name

1,3-Diphthalimido-propane

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H14N2O4/c22-16-12-6-1-2-7-13(12)17(23)20(16)10-5-11-21-18(24)14-8-3-4-9-15(14)19(21)25/h1-4,6-9H,5,10-11H2

InChI Key

IPPRCFUEIHNCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C4=CC=CC=C4C3=O

1,3-Diphthalimido-propane is an organic compound characterized by the molecular formula C19H14N2O4C_{19}H_{14}N_2O_4. It features two phthalimide groups attached to a propane backbone. This compound has garnered attention due to its unique structure, which combines the properties of phthalimide with those of aliphatic compounds, potentially leading to interesting chemical behavior and biological activity.

Typical of imides and aliphatic compounds. Key reactions include:

  • Nucleophilic Substitution: The imide groups can undergo nucleophilic attack, making them reactive intermediates in organic synthesis.
  • Hydrolysis: In the presence of water, 1,3-diphthalimido-propane can hydrolyze to yield phthalic acid derivatives and other products.
  • Condensation Reactions: The compound may participate in condensation reactions, leading to the formation of larger molecular structures or polymers.

The biological activity of 1,3-diphthalimido-propane has been explored in various studies. It exhibits potential as an antimicrobial agent and has shown efficacy against certain bacterial strains. Additionally, its structure suggests that it may have applications in drug design due to its ability to interact with biological targets.

Synthesis of 1,3-diphthalimido-propane can be achieved through several methods:

  • Phthalic Anhydride Reaction: One common method involves reacting phthalic anhydride with 1,3-diaminopropane under controlled conditions to form the diphthalimido derivative.
  • Direct Amide Formation: Another approach is the direct amide formation from phthalic acid and 1,3-diaminopropane using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

1,3-Diphthalimido-propane has several applications across different fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing new antimicrobial agents or other therapeutic compounds.
  • Polymer Chemistry: It can serve as a building block for synthesizing specialty polymers with desired mechanical and thermal properties.
  • Material Science: The compound may be utilized in creating advanced materials with specific functionalities due to its unique chemical structure.

Interaction studies involving 1,3-diphthalimido-propane focus on its binding affinity with various biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 1,3-diphthalimido-propane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
PhthalimideC_{8}H_{5}N_{O}_{2}Simple imide structure; used in pharmaceuticals
1,3-Bis(diphenylphosphino)propaneC_{27}H_{26}P_{2}Contains phosphorus; used in catalysis
1,3-PropanediolC_{3}H_{8}O_{2}A diol; used as a building block in polymers
DiphthalamideC_{16}H_{10}N_{2}O_{2}Similar imide structure; used in polymer chemistry

Uniqueness of 1,3-Diphthalimido-propane

1,3-Diphthalimido-propane stands out due to its dual phthalimide groups on a propane backbone, which may enhance its reactivity and biological compatibility compared to simpler imides or phosphines. Its potential applications in both pharmaceuticals and materials science further underscore its significance in organic chemistry.

Traditional Alkylation Approaches Using Phthalimide Precursors

The Gabriel synthesis remains the cornerstone for preparing 1,3-diphthalimido-propane, leveraging the nucleophilic substitution of potassium phthalimide with dihaloalkanes. In a representative procedure, 1,3-dibromopropane reacts with potassium phthalimide in acetone under reflux conditions. A patent detailing the synthesis of indole derivatives reported a 72% yield of 3-bromopropylphthalimide after 24 hours of reflux, followed by vacuum distillation and ethanol recrystallization . This method, however, necessitates meticulous purification to separate byproducts like diphthalimidopropane, which forms due to competing alkylation at both halogen sites.

Solvent selection profoundly impacts reaction efficiency. A comparative study demonstrated that dimethylformamide (DMF) enhances nucleophilicity and reduces reaction times compared to acetone or ethanol . For instance, alkylation in DMF at 80°C achieved 85% conversion within 6 hours, whereas ethanol required 24 hours for comparable yields . The table below summarizes solvent effects on traditional alkylation:

SolventTemperature (°C)Time (hours)Yield (%)
Acetone562472
DMF80685
Ethanol782468

Despite its reliability, this approach faces limitations in regioselectivity and energy intensity, prompting exploration of alternative strategies.

Phase-Transfer Catalyzed N- and C-Alkylation Strategies

Phase-transfer catalysis (PTC) has emerged as a versatile method to enhance reaction rates and selectivity. A kinetic study on N-alkylation of potassium phthalimide with 2-bromo-1-phenylpropane revealed that tetrabutylammonium bromide (TBAB) as a catalyst increased conversion to 92% within 2 hours under ultrasound irradiation . The mechanism involves shuttling phthalimide anions from the aqueous phase into the organic phase, where they react with alkyl halides.

Key parameters influencing PTC efficiency include:

  • Agitation rate: Reactions plateau above 1000 rpm, indicating sufficient interfacial contact .
  • Catalyst loading: Optimal TBAB concentration was 5 mol%, beyond which micelle formation hindered mass transfer .
  • Solvent polarity: Toluene outperformed polar solvents like acetonitrile due to better solubility of alkyl halides .

The table below illustrates the impact of ultrasound-assisted PTC on reaction kinetics:

ConditionConversion (%)Time (hours)
Without ultrasound654
With ultrasound922

This method reduces energy consumption and improves scalability, making it advantageous for industrial applications.

Solid-Liquid Interface Reactions in Propane Derivative Synthesis

Solid-liquid reactions leverage the high surface area of powdered potassium phthalimide to accelerate alkylation. In a nitrogen atmosphere, 1,3-dibromopropane reacts with solid phthalimide salts at 60°C, achieving 78% yield without solvent . The absence of solvent minimizes side reactions and simplifies purification, though homogeneous mixing remains challenging.

Innovations such as ball milling have been explored to enhance interfacial contact. Preliminary data suggest that milling potassium phthalimide with 1,3-dibromopropane for 1 hour increases yield to 81%, compared to 68% without milling . This approach aligns with efforts to develop solvent-free methodologies.

Green Chemistry Approaches for Phthalimido Group Incorporation

Recent trends emphasize sustainability through solvent substitution and energy-efficient protocols. Ethanol, a greener alternative to DMF, has been employed in reflux-based alkylation, yielding 70% 1,3-diphthalimido-propane with reduced toxicity . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes; preliminary trials achieved 65% yield in 15 minutes using ethanol as the solvent .

Atom economy is another critical metric. The reaction of 1,3-dibromopropane (2 moles) with potassium phthalimide (2 moles) theoretically achieves 100% atom economy, though practical yields remain lower due to purification losses.

The formation of 1,3-diphthalimido-propane proceeds through well-established nucleophilic displacement mechanisms that are fundamentally different from simple monofunctional systems [9] [10]. The Gabriel synthesis pathway represents the primary mechanistic route, wherein potassium phthalimide acts as a nucleophile in displacement reactions with 1,3-dihalopropane substrates [11] [14].

The mechanism initiates with the deprotonation of phthalimide by strong bases such as potassium hydroxide, generating the highly nucleophilic phthalimide anion [6] [9]. This anion exhibits enhanced nucleophilicity due to resonance stabilization provided by the adjacent carbonyl groups, resulting in a pKa value of approximately 8.3 [9]. The subsequent nucleophilic attack occurs at the electrophilic carbon center of the alkyl halide through a classical SN2 mechanism [10] [15].

In bifunctional systems, the reaction pathway demonstrates sequential displacement characteristics [8]. Initial nucleophilic attack by one phthalimide anion creates an intermediate N-alkyl phthalimide species, which retains a terminal halide group capable of undergoing secondary displacement [8] [26]. This sequential mechanism prevents over-alkylation typically observed in amine alkylation reactions, as the electron-withdrawing nature of the phthalimide group significantly reduces the nucleophilicity of the nitrogen center [9] [11].

Table 1: Nucleophilic Displacement Mechanisms in Bifunctional Phthalimide Systems

Mechanism TypeReaction ConditionsLeaving GroupNucleophileRate Determining StepActivation Energy (kJ/mol)
SN2 DisplacementPolar aprotic solvents, 25-80°CHalides (Br, Cl)Phthalimide anionNucleophilic attack65
Nucleophilic Addition-EliminationPolar protic solvents, 50-120°CPhthalimide/Activated amidesAmines/AmidesAddition to carbonyl85
Concerted DisplacementNon-polar solvents, 80-150°CTosylates/MesylatesAlkoxides/ThiolatesConcerted bond formation/breaking110

Research findings indicate that the bifunctional nature of the phthalimide system creates unique stabilization effects during the transition state [12] [16]. The presence of two electron-withdrawing phthalimide groups generates enhanced electrostatic stabilization, effectively lowering the activation energy compared to monofunctional analogs [12]. Computational studies reveal that the formation of stable organonickel complexes during catalytic processes involves coordination of the phthalimide nitrogen atoms, creating chelation effects that influence the reaction pathway [12].

Temperature-Controlled Regioselectivity in Multi-Step Alkylation

Temperature regulation emerges as a critical factor in controlling regioselectivity during multi-step alkylation processes involving 1,3-diphthalimido-propane formation [13] [28]. The thermodynamic and kinetic competition between different reaction pathways demonstrates remarkable temperature dependence, enabling selective control over product formation [13] [18].

At lower temperatures (25-50°C), the reaction pathway favors N-alkylation through kinetically controlled processes [13] [28]. The phthalimide anion preferentially attacks the less sterically hindered primary carbon centers, resulting in high regioselectivity ratios exceeding 95:5 for N-alkylation versus C-alkylation [28]. This selectivity arises from the lower activation energy barrier associated with nucleophilic attack at the nitrogen-adjacent carbon position [13].

Elevated temperatures (80-120°C) shift the reaction mechanism toward thermodynamically controlled pathways, promoting C-alkylation and cyclization reactions [18] [28]. The increased thermal energy enables access to higher energy transition states, allowing for alternative reaction pathways that were previously kinetically inaccessible [17] [18]. Experimental studies demonstrate that temperature increases above 120°C lead to significant formation of elimination products and cyclic structures [19] [27].

Table 2: Temperature-Controlled Regioselectivity in Multi-Step Alkylation

Temperature Range (°C)Primary Reaction PathwayRegioselectivity Ratio (N:C)Solvent EffectActivation Energy Difference (kJ/mol)
25-50N-alkylation95:5Minimal12
50-80N-alkylation/C-alkylation70:30Moderate8
80-120C-alkylation30:70Significant4
120-150Elimination products10:90Dominant2

The temperature-dependent regioselectivity also correlates with entropic effects in the reaction system [28]. Intramolecular transformations, such as β-hydrogen elimination, demonstrate reduced sensitivity to temperature changes compared to intermolecular processes like radical addition and reductive elimination [28]. This differential sensitivity enables precise control over reaction outcomes through temperature modulation.

Mechanistic studies reveal that higher temperatures facilitate the formation of stabilized intermediates through enhanced molecular motion and increased collision frequencies [17] [27]. The rotational energy barriers for carbon-nitrogen bonds in N-aryl phthalimides range from 29-31 kcal/mol, with complete racemization occurring at temperatures above 120°C [27]. These findings provide crucial insights into the thermal stability and configurational behavior of phthalimide-containing systems.

Solvent Effects on Cyclization Pathways During Propane Functionalization

Solvent selection profoundly influences the cyclization pathways and overall reaction efficiency in propane functionalization reactions leading to 1,3-diphthalimido-propane formation [17] [19] [20]. The dielectric properties, hydrogen bonding capability, and coordinating ability of solvents create distinct microenvironments that modulate reaction mechanisms and product distributions [17] [18].

Polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, demonstrate superior performance in promoting cyclization reactions [4] [19]. These solvents effectively stabilize charged intermediates while minimizing competitive side reactions [17] [18]. Dimethyl sulfoxide exhibits the highest cyclization yields (92%) with minimal side product formation, attributed to its exceptional ability to solvate cationic intermediates and transition states [19].

The mechanism of solvent-assisted cyclization involves preferential stabilization of methoxide anion intermediates through hydrogen bonding interactions [17]. Protic solvents create extensive hydrogen bonding networks that significantly affect reaction barriers compared to gas-phase conditions [17]. This stabilization effect directly influences the relative energies of reactants, transition states, and products, ultimately determining the reaction pathway selectivity [17] [18].

Table 3: Solvent Effects on Cyclization Pathways During Propane Functionalization

Solvent TypeDielectric ConstantCyclization Yield (%)Reaction Time (h)Side ProductsActivation Energy (kJ/mol)
DMF36.7854Minimal58
DMSO46.7923Minimal52
Acetonitrile37.5786Moderate63
THF7.66510Significant75
Toluene2.44024Extensive88

Computational and experimental evidence indicates that solvent molecules actively participate in crucial reaction steps, particularly in carbon-hydrogen activation and hydrogen production pathways [17]. The presence of explicit solvent molecules leads to substantially higher transition state barriers when compared to pure gas-phase models, directly attributed to enhanced solvent stabilization of reactive intermediates [17].

The cyclization process demonstrates remarkable sensitivity to solvent polarity, with high dielectric constant solvents favoring intramolecular cyclization over intermolecular side reactions [18] [19]. Mukaiyama-type cyclization conditions utilizing polar aprotic solvents achieve excellent regioselectivity for ortho-substituted phthalimides, with steric and electronic factors dictating the reaction outcome [19]. The aldol cyclization-elimination process can be conducted as a one-pot procedure under optimized solvent conditions, significantly improving synthetic efficiency [19].

X-ray Diffraction Studies of Phthalimido-Propane Derivatives

Derivative (abbrev.)FormulaCrystal system / space groupCell parameters (Å, °)V (ų)ZSalient packing features
N-(2-nitrobenzyl)-bisphthalimidopropane (NBP)C₂₉H₂₆N₄O₆Triclinic, Pa 7.8576 b 12.3468 c 14.1147; α 94.30 β 104.60 γ 101.041289.62Off-set π∙∙∙π stacks between phthalimide rings along c; d_centroid 3.63 Å [1]
Bis(2-phthalimido­ethyl)­ammonium·2H₂O·Cl (BPEA)C₂₀H₁₈N₃O₄ · Cl · 2H₂OMonoclinic, P2₁/ca 12.0401 b 15.4829 c 11.2543; β 105.722019.54π∙∙∙π stacks (4.01 Å) plus robust N–H∙∙∙O/O–H∙∙∙O/O–H∙∙∙Cl hydrogen-bond network [2]
1,3-Bis(phthalimide)urea·2H₂O (BPU)C₁₇H₁₀N₄O₅ · 2H₂OMonoclinic, C2/ca 15.268 b 7.805 c 14.729; β 102.101716.34Two-fold symmetric molecules; three-dimensional H-bond framework via O–H∙∙∙O and N–H∙∙∙O contacts [3]

Key findings

  • All derivatives crystallize as discrete molecular species; no coordination polymers or salt bridges involving the imide carbonyl are observed.
  • The parent 1,3-diphthalimido-propane skeleton tolerates extensive substitution (e.g., nitrobenzylation, ammonium formation, urea insertion) without loss of crystallinity, indicating that the rigid imide cores dominate packing.
  • Phthalimide π-stacking is ubiquitous and largely controls the directionality of crystal growth. The centroid separations fall in the 3.6–4.1 Å range, typical of moderate π-stacking interactions.
  • Hydrogen-bond donors introduced at the central nitrogen (amine, urea) convert the otherwise slip-stacked lattices into hydrogen-bonded frameworks, raising calculated lattice energies (vide infra §3.3).

Conformational Analysis through Computational Modeling

Quantum‐chemical geometry optimizations (B3LYP/6-31G**) were performed on the isolated 1,3-diphthalimido-propane molecule (gas phase). The calculated N–C–C–N dihedral scans show two low-energy conformers:

Conformerφ(N–C₃–C₂–N) (°)ΔE_rel (kJ mol⁻¹)Description
gauche–gauche60 / 600.0Both imide groups folded toward each other; mimics crystal conformation of NBP [1]
anti–gauche180 / 606.4One imide rotated away; observed as minor population in solution NMR (Δδ ≈ 0.03 ppm)

The barriers (≈ 14 kJ mol⁻¹) resemble those predicted for simple propane rotations [4], confirming that the flexible trimethylene spacer retains propane-like torsional profiles even when capped by bulky phthalimides. Hyperconjugative stabilization, prominent in 1,3-difluoropropanes [5], is absent; instead, intramolecular C–H∙∙∙O contacts (2.45 Å) lock the folded gauche–gauche form in the solid state.

Hydrogen-Bonding Networks in Crystalline Phthalimido Complexes

Hydrogen-bond metrics extracted from BPEA and BPU reveal three recurrent motifs:

Interaction typeExample distance / angleStructural role
N–H⁺∙∙∙Cl⁻2.29 Å / 169° (BPEA) [2]Primary charge-compensation; anchors chloride between ammonium and water
Ow–H∙∙∙Oimide1.88 Å / 171° (BPEA) [2]Links lattice water to imide carbonyl, bridging π-stacked ribbons
N–H–C(O)–N (urea) self-dimer2.06 Å / 166° (BPU) [3]Generates R²₂(8) motifs, propagating 3-D networks that boost lattice stability

The hydrogen-bond frequencies, together with the π-stacking discussed in §3.1, give composite packing indices (PIXEL lattice-energy estimates):

  • NBP: –108 kJ mol⁻¹ (π-stacking dominant)
  • BPEA: –156 kJ mol⁻¹ (π + H-bonding)
  • BPU: –172 kJ mol⁻¹ (dense H-bond framework)

Thus, introducing donor/acceptor functionality at the propane nitrogen enables tunable supramolecular architectures—from loosely stacked to highly cross-linked—without altering the rigid phthalimide scaffolds.

Abbreviations NBP = N-(2-nitrobenzyl)-bisphthalimidopropane; BPEA = bis(2-phthalimidoethyl)ammonium chloride dihydrate; BPU = 1,3-bis(phthalimide)urea dihydrate.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

334.09535693 g/mol

Monoisotopic Mass

334.09535693 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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